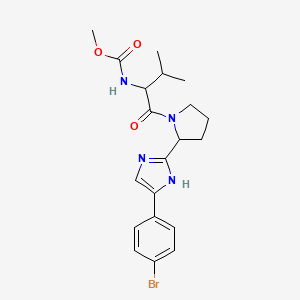

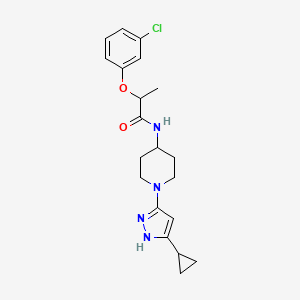

4-Amino-6-bromocinnoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

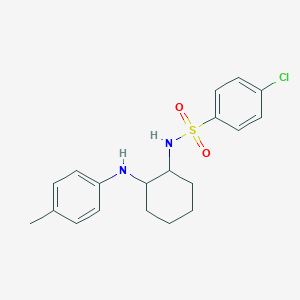

4-Amino-6-bromocinnoline-3-carboxamide is a chemical compound with the CAS Number: 161373-36-0 . It is used in the field of pharmaceutical testing and is also used in the manufacture of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Molecular Structure Analysis

The molecular weight of this compound is 267.08 . The InChI code for the compound is 1S/C9H7BrN4O/c10-4-1-2-6-5 (3-4)7 (11)8 (9 (12)15)14-13-6/h1-3H, (H2,11,13) (H2,12,15) .Physical and Chemical Properties Analysis

The molecular weight of this compound is 267.08 . The compound has a storage temperature of 28 C . Other physical and chemical properties like boiling point and density are predicted to be 504.9±60.0 °C and 1.814±0.06 g/cm3 respectively .Applications De Recherche Scientifique

Synthesis and Biological Activity of Nucleoside Analogs :

- A study focused on the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which involved high-temperature glycosylation and subsequent transformations. These compounds showed significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Antiviral and Antitumor Properties of Pyrrolopyrimidine Derivatives :

- Another study synthesized 7-substituted 4-aminopyrrolo[2,3-d]pyrimidine derivatives and tested them for activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). These derivatives, particularly the thioamide ones, showed good inhibitory effects on HCMV and HSV-1 (Renau et al., 1996).

Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives :

- A 2015 study synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, demonstrating significant antimicrobial activity against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Kolisnyk et al., 2015).

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase :

- Research in 2016 identified a novel series of 3-quinoline carboxamides as potent and selective inhibitors of ATM kinase. These inhibitors demonstrated efficacy in combination with DNA-strand-break-inducing agents in disease-relevant models (Degorce et al., 2016).

Synthesis and Anticancer Evaluation of Pyrazolopyrimidines :

- A study conducted in 2016 synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. These compounds showed potential as anticancer agents (Rahmouni et al., 2016).

Synthesis of Novel DNA Ligase Inhibitors with Anti-Staphylococcal Activity :

- Research in 2012 focused on synthesizing 2-amino-[1,8]-naphthyridine-3-carboxamides, potent inhibitors of bacterial DNA ligases, displaying promising in vitro and in vivo anti-staphylococcal activity (Surivet et al., 2012).

Synthesis of Quinazoline Derivatives as Potential Inhibitors of EGFR and HER-2 Tyrosine Kinases :

- A 2001 study synthesized new 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as potential inhibitors of EGFR and HER-2 tyrosine kinases. These compounds showed enhanced antitumor activity in various models (Tsou et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-6-bromocinnoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIWVFJTQUWLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N=N2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

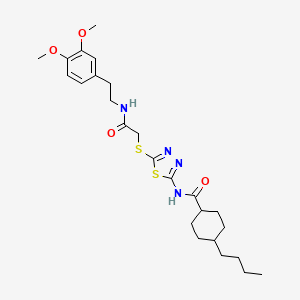

![N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2560222.png)

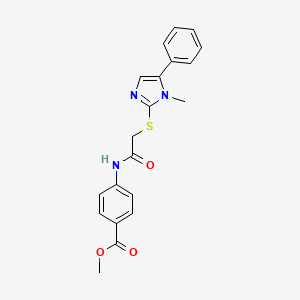

![4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2560225.png)

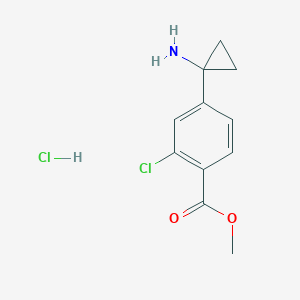

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2560232.png)

![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)

![[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate](/img/structure/B2560241.png)